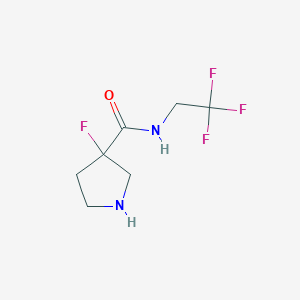

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Descripción

3-Fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a fluorinated pyrrolidine derivative characterized by a fluorine atom at the 3-position of the pyrrolidine ring and a trifluoroethyl carboxamide group. The pyrrolidine scaffold is a five-membered saturated nitrogen heterocycle, which is widely employed in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties. Fluorine substitutions, as highlighted in pharmaceutical research, are critical for optimizing drug-like properties such as bioavailability, binding affinity, and resistance to oxidative metabolism .

Propiedades

IUPAC Name |

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4N2O/c8-6(1-2-12-3-6)5(14)13-4-7(9,10)11/h12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLOICJALOBOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)NCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors.

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.

Biochemical Pathways

It is known that fluorine-containing compounds can significantly affect pharmaceutical growth.

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can enhance the metabolic stability of a molecule and affect its biological activities such as drug absorption, distribution, and donor-receptor interaction.

Análisis Bioquímico

Biochemical Properties

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function. Additionally, the trifluoromethyl group in the compound enhances its metabolic stability and influences its biological activity by altering its lipophilicity and binding affinity to target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, the compound can induce changes in gene expression by binding to DNA or RNA, affecting the transcription and translation processes. The presence of fluorine atoms in the compound enhances its binding affinity to target biomolecules, making it a potent inhibitor or activator of various biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities. In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the compound can be transported by L-type amino acid transporters, which are upregulated in certain cancer cells. This selective transport can lead to the accumulation of the compound in specific tissues, enhancing its therapeutic efficacy or toxicity depending on the context.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes such as gene expression, energy metabolism, and protein synthesis.

Actividad Biológica

3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 228.18 g/mol

The compound features a pyrrolidine ring substituted with a trifluoroethyl group and a carboxamide functional group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives. Various methods have been explored to optimize yield and purity. For instance, the use of Ni(II) complexes in asymmetric synthesis has been noted as an effective approach for producing such compounds with high enantiomeric purity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For example, related pyrrolidine derivatives have been investigated for their efficacy against various viruses, including Hepatitis C virus (HCV) protease inhibitors .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in specific tumor cells while sparing normal cells, suggesting a selective mechanism .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biochemical assays. In particular, its ability to inhibit proteases could be leveraged in therapeutic contexts .

Study 1: Antiviral Efficacy

A study conducted on pyrrolidine derivatives indicated that compounds similar to this compound exhibited significant inhibition of HCV NS34A protease activity. This suggests potential for development as antiviral agents targeting HCV .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring led to enhanced cytotoxic effects against breast cancer cell lines. This highlights the importance of structural variations in enhancing biological activity .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study on HCV | Antiviral activity | Significant inhibition of NS34A protease |

| Cytotoxicity Study | Cancer cell lines | Induced apoptosis selectively in tumor cells |

| Enzyme Inhibition | Protease inhibition | Potential as enzyme inhibitors in therapeutic contexts |

Aplicaciones Científicas De Investigación

Pharmacological Properties

The incorporation of fluorine atoms into organic molecules often improves their pharmacological profiles. In the case of 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, studies have indicated several key properties:

- Increased Potency : Fluorinated compounds can exhibit enhanced binding affinity to biological targets. For instance, the trifluoromethyl group has been shown to increase the potency of drugs targeting serotonin receptors by altering their electronic properties and sterics .

- Metabolic Stability : The presence of fluorine atoms can hinder metabolic degradation, allowing for longer-lasting therapeutic effects .

Case Studies

Several studies have investigated the applications and efficacy of this compound in various therapeutic areas:

- Antidepressant Activity : Research has demonstrated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). The incorporation of the trifluoroethyl moiety may enhance efficacy against depression by improving receptor selectivity .

- Antiviral Properties : In vitro studies have shown that fluorinated pyrrolidine derivatives exhibit activity against viral enzymes such as reverse transcriptase. This suggests potential applications in treating viral infections like HIV .

Comparative Data Table

The following table summarizes various fluorinated compounds and their respective applications:

| Compound Name | Application Area | Key Property |

|---|---|---|

| This compound | Antidepressant | Enhanced receptor binding |

| Ubrogepant (another fluorinated drug) | Migraine treatment | Improved bioavailability |

| Other pyrrolidine derivatives | Antiviral agents | Metabolic stability |

Comparación Con Compuestos Similares

N-(2,3,4-Trifluoro-Phenyl)Pyrrolidine-1-Carboxamide

This compound () shares the pyrrolidine-carboxamide backbone but differs in substituents: the trifluoroethyl group in the target compound is replaced with a 2,3,4-trifluorophenyl moiety. The phenyl ring introduces aromaticity and planar geometry, which may alter binding interactions with target proteins compared to the flexible trifluoroethyl chain. Additionally, the trifluorophenyl group increases lipophilicity (higher logP) but may reduce solubility in aqueous media .

3-Chloro-N-Phenyl-Phthalimide ()

Replacing fluorine with chlorine at the 3-position increases steric bulk and polarizability but reduces electronegativity. Chlorine’s larger atomic radius could hinder binding in sterically sensitive pockets, whereas fluorine’s smaller size allows precise electronic modulation without significant steric interference .

6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)-4-Piperidinyl]-3-Pyridinecarboxamide ()

This compound features a pyridine core instead of pyrrolidine and includes a trifluoroethyl-piperidinyl group. The pyridine ring’s aromaticity enables π-π stacking interactions, absent in the aliphatic pyrrolidine.

Physicochemical Properties

A theoretical comparison of key properties is summarized below:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted logP* | Solubility (Theoretical) |

|---|---|---|---|---|---|

| 3-Fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | Pyrrolidine | 3-F, N-(CF₃CH₂)-carboxamide | ~238.1 | 1.8–2.5 | Moderate (due to F) |

| N-(2,3,4-Trifluoro-phenyl)pyrrolidine-1-carboxamide | Pyrrolidine | N-(2,3,4-F₃C₆H₂)-carboxamide | ~265.2 | 2.5–3.2 | Low |

| 6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide | Pyridine/Piperidine | 3-F-C₆H₄, N-(CF₃CH₂)-piperidinyl | 381.4 | 3.0–3.8 | Poor |

*Predicted logP values based on fluorine content and substituent lipophilicity .

- Lipophilicity : The trifluoroethyl group in the target compound contributes to a lower logP compared to aromatic trifluorophenyl analogues (), balancing membrane permeability and solubility.

- Solubility : Fluorine’s polar nature may improve aqueous solubility relative to chlorinated analogues (), though excessive fluorination (e.g., trifluorophenyl) can negate this benefit .

Metabolic Stability

The trifluoroethyl group in the target compound is expected to resist oxidative metabolism due to the strong C–F bonds, a property shared with other trifluoroethyl-containing compounds (e.g., ). In contrast, chlorinated analogues () are more susceptible to enzymatic dehalogenation .

Target Binding

The pyrrolidine ring’s rigidity may favor interactions with enzymes or receptors requiring a defined spatial arrangement, whereas pyridine-based analogues () could engage in π-stacking with aromatic residues. The trifluoroethyl group’s electron-withdrawing effects may enhance hydrogen-bond acceptor strength at the carboxamide oxygen .

Métodos De Preparación

General Synthetic Route for Pyrrolidine-3-carboxamide Core

The synthesis of pyrrolidine-3-carboxamide derivatives typically involves:

- Preparation of an alkyl pent-2-enoate or pent-2-ynoate precursor.

- Cyclization to form the pyrrolidine ring.

- Functionalization to introduce the amide and fluorine substituents.

A representative process (from patent WO2019016745A1) includes the following steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| a) | Preparation of alkyl pent-2-ynoate or pent-2-enoate | Hydrogenation of alkyl pent-2-ynoate using catalysts such as Lindlar catalyst or Raney nickel |

| b) | Cyclization of alkyl pent-2-enoate to form pyrrolidine-3-carboxylate | Temperature range: -30°C to reflux; Solvents include alcohols (methanol, ethanol), esters (ethyl acetate), ethers (THF), chlorinated hydrocarbons (dichloromethane) |

| c) | Reduction of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate to pyrrolidine-3-carboxylic acid or ester | Catalytic hydrogenation with Pd/C, PtO2, or Raney nickel |

| d) | Cyclization of pent-2-enamide to pyrrolidine-3-carbamide | Use of amine compounds (e.g., N-protected methoxy-N-alkylsilyl methylmethaneamine), catalysts like trifluoroacetic acid, solvents similar to above |

This approach allows for the introduction of protecting groups on nitrogen (e.g., Boc, Cbz) and modification of side chains to incorporate fluorine-containing groups.

Use of Azomethines Based on Trifluoroacetaldehyde

Research shows that azomethines derived from trifluoroacetaldehyde hydrate can be used as intermediates in the synthesis of trifluoromethyl-substituted pyrrolidine carboxylic acids through the Castagnoli–Cushman reaction (CCR). The process involves:

- Formation of Schiff bases from fluoral hydrate and amines using molecular sieves and catalytic p-toluenesulfonic acid.

- Cyclization and functionalization steps to yield trifluoromethyl-substituted pyrrolidine derivatives.

This method provides a route to introduce trifluoromethyl groups effectively, which can be adapted for trifluoroethyl amide derivatives.

Detailed Preparation Methodology for 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Stepwise Synthesis Outline

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. | Preparation of pent-2-ynoic acid or derivative | Hydrolysis of esters or reaction with chiral auxiliaries (e.g., camphorsultam) | Chiral pent-2-ynoic acid intermediate |

| 2. | Formation of pent-2-enamide | Reaction of pent-2-ynoic acid derivative with amines | Formation of pent-2-enamide intermediate |

| 3. | Cyclization to pyrrolidine-3-carbamide | Treatment with amine compounds (e.g., N-benzyl-1-methoxy-N-trimethylsilylmethylmethaneamine) and catalyst (TFA) in solvents like DCM or toluene | Formation of pyrrolidine ring with amide functionality |

| 4. | Introduction of fluorine substituent | Selective fluorination or use of fluorinated starting materials | 3-fluoro substitution on pyrrolidine ring |

| 5. | Amidation with 2,2,2-trifluoroethylamine | Coupling reaction under standard amidation conditions | Final compound this compound |

Reaction Conditions and Catalysts

- Catalysts: Lindlar catalyst, Raney nickel, Pd/C, PtO2 for hydrogenation; trifluoroacetic acid for cyclization.

- Solvents: Methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, tetrahydrofuran.

- Temperatures: Range from -30°C to reflux depending on step.

- Time: Cyclization and hydrogenation steps typically require 1 hour or more.

Comparative Data Table of Key Reaction Steps

| Reaction Step | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of pent-2-ynoate | Lindlar catalyst / Raney nickel | Methanol / Ethanol | RT to reflux | 1-3 h | High (varies) | Partial hydrogenation to alkene |

| Cyclization to pyrrolidine ester | TFA | DCM / Toluene | -30°C to reflux | ≥1 h | Moderate to high | Requires nitrogen protecting group |

| Reduction to pyrrolidine acid | Pd/C, PtO2 | Alcohol solvents | RT to reflux | 2-4 h | High | Catalytic hydrogenation |

| Amidation with trifluoroethylamine | Coupling agents (e.g., EDC, DCC) | DCM / DMF | RT | 2-24 h | High | Standard peptide coupling |

Research Findings and Notes

- The use of optically active sultams as chiral auxiliaries allows for enantioselective synthesis of the pyrrolidine ring, which is crucial for biological activity.

- The trifluoromethyl and trifluoroethyl groups significantly influence reactivity and require careful control of reaction conditions to avoid side reactions.

- The cyclization step is sensitive to solvent and catalyst choice; trifluoroacetic acid is effective in promoting ring closure with good yields.

- Purification typically involves vacuum distillation or recrystallization, with yields reported up to 80-90% for key intermediates.

- The fluorination step often requires selective reagents or starting materials already bearing fluorine to achieve regioselectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 3-fluoro-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step pathways, including:

- Cycloaddition/condensation reactions : Starting with pyrrolidine precursors and fluorinated reagents. For example, trifluoroethylamine derivatives can react with fluorinated carbonyl intermediates under reflux in solvents like THF or methanol .

- Functional group manipulation : Introducing fluorine via electrophilic fluorination or nucleophilic displacement, requiring anhydrous conditions and catalysts like KF/Cu(I) .

- Key parameters : Temperature (60–100°C), solvent polarity (THF > methanol), and stoichiometric control of fluorinated reagents to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR spectroscopy : NMR identifies fluorine environments (e.g., trifluoroethyl vs. pyrrolidine-bound F), while NMR resolves stereochemistry .

- LC-MS : Monitors reaction progress and confirms molecular weight (MW = 268.2 g/mol) with ESI+ ionization .

- X-ray crystallography : Resolves absolute configuration if enantiomeric purity is critical, though crystallization may require co-crystallizing agents due to hygroscopicity .

Q. How do fluorinated substituents influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Lipophilicity : The trifluoroethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomal assays, as shown in related pyrrolidine carboxamides .

- Target binding : Fluorine’s electronegativity modulates hydrogen-bonding interactions with enzymes (e.g., kinase ATP pockets), validated via molecular docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent volume, stirring rate) to identify critical factors. For example, THF:water ratios > 4:1 improve yields in fluorination steps but may reduce purity .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

- Contradiction case : A 20% yield drop at >10g scale was resolved by switching from batch to flow chemistry, mitigating heat transfer limitations .

Q. What computational approaches predict regioselectivity in fluorination reactions for this compound?

- Methodological Answer :

- DFT calculations : Model transition states to compare fluorination at pyrrolidine C3 vs. side-chain positions. Basis sets like B3LYP/6-31G* predict activation energies within ±2 kcal/mol accuracy .

- Machine learning : Train models on PubChem fluorinated pyrrolidines to predict optimal reaction conditions (e.g., solvent, catalyst) for >90% regioselectivity .

Q. How can enantiomeric purity be ensured in asymmetric synthesis of the pyrrolidine core?

- Methodological Answer :

- Chiral auxiliaries : Use (S)-proline-derived catalysts to induce >95% ee, verified via chiral HPLC (Chiralpak IC-3 column) .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively hydrolyze undesired enantiomers in racemic mixtures .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodological Answer :

- Assay validation : Confirm target engagement via SPR (Surface Plasmon Resonance) to rule out off-target effects. For example, a 10x potency drop in cell assays may reflect poor membrane permeability rather than weak binding .

- Metabolite screening : LC-MS/MS identifies intracellular degradation products (e.g., defluorinated metabolites) that invalidate cellular IC values .

Methodological Tables

Table 1 : Comparison of Fluorination Methods for Pyrrolidine Derivatives

| Method | Yield (%) | Regioselectivity | Key Evidence |

|---|---|---|---|

| Electrophilic (Selectfluor®) | 65–75 | C3 > C2 (4:1) | |

| Nucleophilic (KF/Cu(I)) | 50–60 | C2 > C3 (3:1) | |

| Radical (Photo-Fenton) | 40–55 | Non-selective |

Table 2 : Impact of Fluorinated Groups on Pharmacokinetic Parameters

| Substituent | logP | Microsomal Stability (t, min) |

|---|---|---|

| -CFCF | 2.1 | 45 |

| -CF | 1.8 | 32 |

| Non-fluorinated | 0.3 | 12 |

| Data extrapolated from related analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.